3-(4-chlorophenyl)sulfanyl-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]propanamide
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Overview
Description
Scientific Research Applications
Alzheimer’s Disease Drug Candidates
- A series of N-substituted derivatives, including compounds structurally related to "3-(4-chlorophenyl)sulfanyl-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]propanamide," were synthesized and evaluated for their potential as drug candidates for Alzheimer’s disease. The compounds demonstrated enzyme inhibition activity against acetylcholinesterase (AChE) and were evaluated for their hemolytic activity to assess their validity as drug candidates (Rehman et al., 2018).
Antimicrobial and Cytotoxic Activities
- Novel thiazole derivatives, including those structurally related to the compound , were synthesized and investigated for their antimicrobial activity. Certain derivatives showed significant antibacterial and anticandidal effects, while others exhibited cytotoxic activity against human leukemia cells, indicating their potential in developing new antimicrobial and anticancer therapies (Dawbaa et al., 2021).
Antifungal and Antibacterial Effects
- The biological functions of related compounds were explored, revealing antifungal and antibacterial effects. Molecular docking was used to identify the binding energy with different proteins, further supporting the compound's potential in antimicrobial research (Viji et al., 2020).
High Refractive Index Materials
- Thiophenyl-substituted benzidines, related to the compound , were synthesized and used to produce transparent polyimides with high refractive indices and small birefringence, indicating applications in materials science for optical devices (Tapaswi et al., 2015).
Urease Inhibition and Less Cytotoxic Agents
- Bi-heterocyclic propanamides, structurally related, were synthesized and showed promising activity against the urease enzyme, with less cytotoxic behavior observed in hemolysis tests. This research indicates their potential as safer therapeutic agents (Abbasi et al., 2020).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2OS3/c17-10-1-3-11(4-2-10)22-8-7-15(21)20-16-19-12(9-23-16)13-5-6-14(18)24-13/h1-6,9H,7-8H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUKYAKXFBYXJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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